2-(Dimethylamino)quinoline-3-carbaldehyde

カタログ番号 B1269436

CAS番号:

728035-61-8

分子量: 200.24 g/mol

InChIキー: RCRLBHNGTPRGJQ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

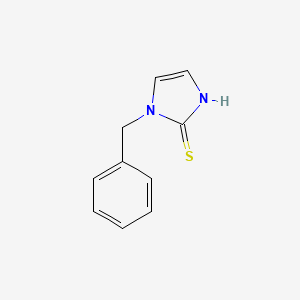

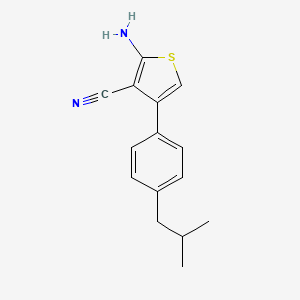

2-(Dimethylamino)quinoline-3-carbaldehyde is an organic compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . It has attracted interest in various fields of research and industry due to its unique properties.

Molecular Structure Analysis

The InChI Key for 2-(Dimethylamino)quinoline-3-carbaldehyde is RCRLBHNGTPRGJQ-UHFFFAOYSA-N . The canonical SMILES representation is CN©C1=NC2=CC=CC=C2C=C1C=O .Physical And Chemical Properties Analysis

2-(Dimethylamino)quinoline-3-carbaldehyde has a molecular weight of 200.24 g/mol . It has a topological polar surface area of 33.2 Ų and a complexity of 230 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds .科学的研究の応用

- Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .

- Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

- The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .

- 2-Chloroquinoline-3-carbaldehyde conveniently undergoes substitution reaction at its 2-chloro position by treating it with phenylacetylene via PdCl2 mediation in CH3CN, triethylamine and triphenylphosphine at 80 °C under an inert atmosphere .

- This gives an 87% yield of 2-(phenylethynyl) quinoline-3-carbaldehydes .

- 2-Quinolinecarboxaldehyde was used in the preparation of a sugar-quinoline fluorescent sensor for the detection of Hg2+ in natural water .

Medicinal Chemistry

Organic Synthesis

Chemical Sensor Development

Cytotoxic Studies

- Quinoline and its functionalized derivatives have a broad spectrum of bioactivity, making them an indisputable pharmacophore in medicinal chemistry research .

- The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

Pharmacological Applications

Synthesis of Biologically Important Compounds

- Methylamino- and dimethylaminoquinolines are often used as textbook compounds for considering such fundamental aspects of heterocyclic chemistry as tautomerism, mutual influence of the heteroatom and amino group, kinetic and thermodynamic control, and classic name reactions, such as the Chichibabin reaction .

- Aminoquinolines are also frequently studied in the context of medicinal chemistry and design of new materials .

Chemistry of Heterocyclic Compounds

Preparation of Quinoline Ring Systems

特性

IUPAC Name |

2-(dimethylamino)quinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-14(2)12-10(8-15)7-9-5-3-4-6-11(9)13-12/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRLBHNGTPRGJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=CC=CC=C2C=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360091 |

Source

|

| Record name | 2-(dimethylamino)quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)quinoline-3-carbaldehyde | |

CAS RN |

728035-61-8 |

Source

|

| Record name | 2-(dimethylamino)quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol

22478-90-6

1H-pyrazolo[3,4-b]quinolin-3-amine

106835-44-3

![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B1269355.png)

![4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269358.png)

![1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B1269359.png)

![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)